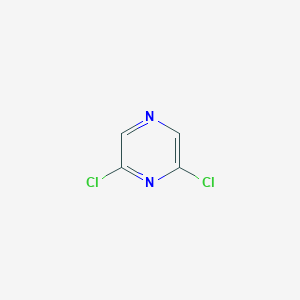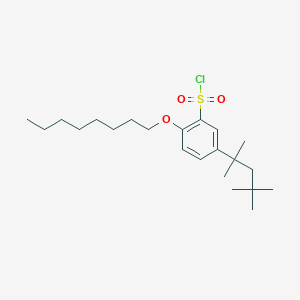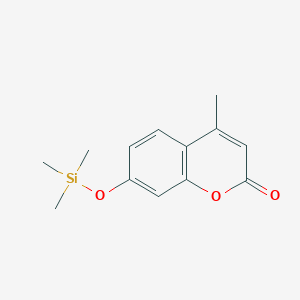![molecular formula C15H19NO5 B021058 Diethyl 2-[(2-methoxyanilino)methylene]malonate CAS No. 104007-09-2](/img/structure/B21058.png)
Diethyl 2-[(2-methoxyanilino)methylene]malonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diethyl 2-[(2-methoxyanilino)methylene]malonate and similar compounds typically involves nucleophilic substitution reactions and condensation processes. For instance, Valle et al. (2018) describe a rapid, room-temperature liquid-phase synthesis method that provides an efficient route for producing such compounds, showcasing the practicality and adaptability of synthesis strategies for these malonates in various organic solvents, with yields ranging from 45-53% (Valle et al., 2018).
Molecular Structure Analysis
The molecular structure of diethyl 2-[(2-methoxyanilino)methylene]malonates is characterized by significant intramolecular and intermolecular hydrogen bonding, which influences their supramolecular architecture. Ilangovan et al. (2013) discuss how regioisomerism impacts hydrogen bonding and, consequently, the supramolecular architecture of similar diethyl malonates, highlighting the role of hydroxy groups in forming one-dimensional chains through hydrogen bonding (Ilangovan et al., 2013).
Chemical Reactions and Properties
Diethyl 2-[(2-methoxyanilino)methylene]malonate engages in a variety of chemical reactions, demonstrating its versatility as a reactant. For example, its interaction with Grignard reagents under certain conditions can lead to N-alkylation products, showcasing its reactivity and potential for functionalization in organic synthesis (Niwa et al., 2002).
Wissenschaftliche Forschungsanwendungen
Subheading Influence of Hydrogen Bonding on Molecular Packing
Diethyl 2-[(2-hydroxyanilino)methylidene]malonate and its derivatives exhibit interesting hydrogen bonding patterns, influencing their supramolecular architecture. For instance, these compounds demonstrate bifurcated intramolecular hydrogen bonding and intermolecular hydrogen bonding due to the position of the hydroxy group, affecting the molecular packing in their crystalline structures. The molecular packing is mainly guided by these intermolecular O-H...O interactions, with additional C-H...O interactions crosslinking the chains in certain derivatives (Ilangovan, Ganesh Kumar, & Venkatesan, 2013).
Applications in Synthesis of Quinoline Derivatives
Subheading Role as a Precursor in Synthesizing Biologically Active Compounds
Diethyl 2-((4-nitroanilino)methylene)malonate is recognized for its role as a precursor in the synthesis of various quinoline derivatives that possess biological activities such as antiviral, immunosuppressive, anticancer, and photoprotective properties. The molecule is synthesized through nucleophilic vinyl substitution and the method offers a convenient, rapid, room-temperature liquid-phase synthesis, suitable for industrial-scale production (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Contributions to Polymerization Processes
Subheading Initiator in Polymerization and Its Chain Transfer Effect
The methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple is noted for its role as an initiator in the polymerization of methyl methacrylate at room temperature. It's noteworthy that the increasing molar ratio of methylene bis(diethyl malonate) to cerium salt leads to lower molecular weights, suggesting a possible chain transfer effect through active methylene groups (Bıçak & Özeroğlu, 2001).
Electrophilic Amination Reagent for Grignard Reagents
Subheading Facilitating Amination Reactions and Synthesis of Primary Amines
Diethyl 2-[N-(p-methoxyphenyl)imino]malonate is involved in amination reactions with alkyl Grignard reagents, yielding N-aklylation products. Notably, these N-alkylation products can be readily converted into N-alkyl-p-anisidines by oxidative removal of the malonate moiety, followed by deprotection to yield primary amines (Niwa, Takayama, & Shimizu, 2002).
Safety And Hazards
Diethyl 2-[(2-methoxyanilino)methylene]malonate is generally regarded as safe in scientific experiments1. However, long-term exposure to the compound may cause respiratory and digestive tract irritation2. It can also cause eye and skin irritation2.
Zukünftige Richtungen
Despite its potential applications, there are limitations to the use of diethyl 2-[(2-methoxyanilino)methylene]malonate1. The compound has low solubility in water, limiting its use in aqueous environments1. Future research could focus on improving its solubility or finding ways to use it effectively in aqueous environments1.
Eigenschaften
IUPAC Name |
diethyl 2-[(2-methoxyanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)11(15(18)21-5-2)10-16-12-8-6-7-9-13(12)19-3/h6-10,16H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFOFORQHKBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(2-methoxyanilino)methylene]malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



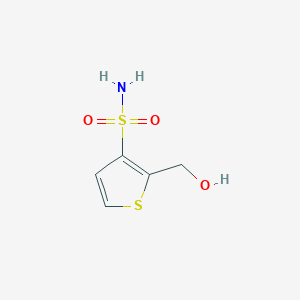
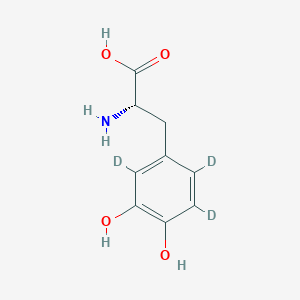
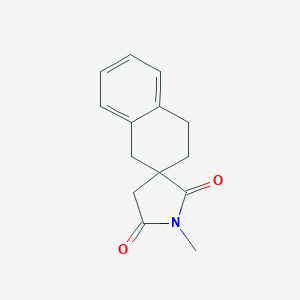
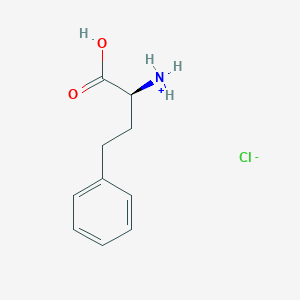
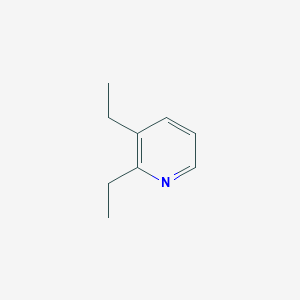
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
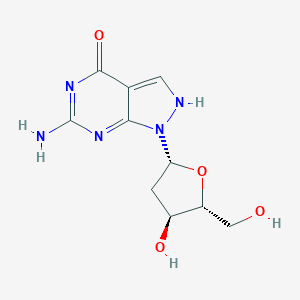
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
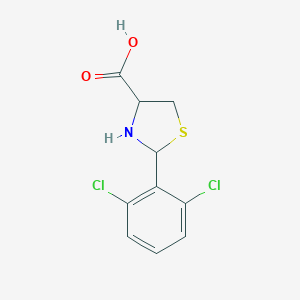
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)

